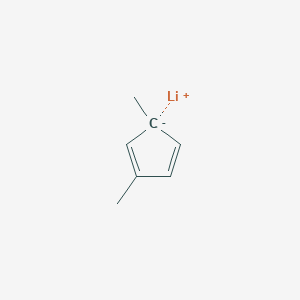

lithium;2,5-dimethylcyclopenta-1,3-diene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

119388-52-2 |

|---|---|

Molecular Formula |

C7H9Li |

Molecular Weight |

100.1 g/mol |

IUPAC Name |

lithium;2,5-dimethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H9.Li/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |

InChI Key |

PQXJEWBPLCACCV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[C-]1C=CC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Lithium 2,5 Dimethylcyclopenta 1,3 Diene

Deprotonation Reactions of Substituted Cyclopentadienes

The most direct and common method for synthesizing lithium 2,5-dimethylcyclopenta-1,3-diene involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene. This reaction leverages the relative acidity of the methylene (B1212753) protons on the cyclopentadiene (B3395910) ring. The resulting anion is stabilized by aromaticity, which drives the reaction forward.

The acidic nature of the C-H bonds of the methylene group in 2,5-dimethylcyclopentadiene allows for its deprotonation by a variety of strong bases. Organolithium reagents are particularly effective for this transformation due to their high basicity. wikipedia.orgmt.com The reaction is an acid-base equilibrium that strongly favors the formation of the stable, aromatic 2,5-dimethylcyclopentadienyl anion and the conjugate acid of the base used. The choice of base is critical and is determined by its pKa value relative to that of the cyclopentadiene derivative.

Organolithium reagents are well-suited for the deprotonation of weakly acidic hydrogens, such as those found on hydrocarbons. nih.gov The reaction is driven by the formation of a more stable species, in this case, the aromatic cyclopentadienyl (B1206354) anion and a stable alkane. nih.gov

Alkyllithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi), are the most frequently employed strong bases for the synthesis of lithium 2,5-dimethylcyclopenta-1,3-diene. wikipedia.org These reagents are highly reactive and capable of deprotonating most hydrocarbon compounds. mt.com The general reaction involves treating a solution of 2,5-dimethylcyclopentadiene in an inert solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, with an alkyllithium reagent.

The basicity of commonly used alkyllithium reagents increases in the following order: phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < sec-butyllithium < tert-butyllithium. mt.com For the deprotonation of a substituted cyclopentadiene, n-butyllithium is often sufficient and widely used. The reaction is typically rapid and exothermic.

| Alkyllithium Reagent | Relative Basicity | Common Solvents |

| n-Butyllithium (n-BuLi) | Strong | Hexane, THF, Diethyl ether |

| sec-Butyllithium (s-BuLi) | Stronger | Hydrocarbon solvents |

| tert-Butyllithium (t-BuLi) | Strongest | Hydrocarbon solvents |

The reaction between 2,5-dimethylcyclopentadiene and n-butyllithium proceeds as follows: C₅H₄(CH₃)₂ + n-C₄H₉Li → Li[C₅H₃(CH₃)₂] + n-C₄H₁₀

This reaction results in the formation of the desired lithium 2,5-dimethylcyclopentadienide and butane.

Lithium-Halogen Exchange Pathways

While direct deprotonation is the primary method for synthesizing lithium 2,5-dimethylcyclopenta-1,3-diene, lithium-halogen exchange represents a powerful and versatile alternative for generating a wide range of organolithium compounds, including substituted cyclopentadienyl lithium species. numberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent. wikipedia.org

Lithium-halogen exchange is particularly useful for preparing organolithium reagents that are not easily accessible through direct deprotonation. wikipedia.orgscribd.com The reaction is kinetically controlled and often proceeds very rapidly, even at low temperatures. scribd.comharvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For the synthesis of a substituted cyclopentadienyl lithium species via this route, a halogenated cyclopentadiene derivative would be required. The reaction with an alkyllithium reagent, such as n-BuLi or t-BuLi, would then yield the desired cyclopentadienyllithium (B8815766) compound and an alkyl halide. ethz.ch

R-X + R'-Li ⇌ R-Li + R'-X (where R = substituted cyclopentadienyl, X = halogen, R' = alkyl)

The equilibrium of this reaction is shifted towards the formation of the more stable organolithium species. The stability of the organolithium reagent is influenced by the stability of the corresponding carbanion, which follows the order sp > sp² > sp³. wikipedia.org Since the cyclopentadienyl anion is aromatic and highly stabilized, the exchange reaction to form a cyclopentadienyllithium species is generally favorable.

| Parameter | Description |

| Reactants | Halogenated organic compound and an organolithium reagent. wikipedia.org |

| Products | New organolithium compound and an organic halide. wikipedia.org |

| Mechanism | Believed to involve an "ate-complex" intermediate. scribd.comharvard.edu |

| Reaction Rate | Typically very fast, often faster than proton transfer or nucleophilic addition. wikipedia.orgharvard.edu |

| Halogen Reactivity | I > Br > Cl >> F. wikipedia.org |

Optimization of Synthetic Routes for Enhanced Yield and Purity

Optimizing the synthesis of lithium 2,5-dimethylcyclopenta-1,3-diene focuses on maximizing the yield and ensuring the purity of the final product. For the deprotonation pathway, several factors can be adjusted.

The choice of solvent is crucial; ethers like THF and DME are commonly used. However, alkyllithium reagents can react with these solvents, especially at higher temperatures. uniurb.it Conducting the reaction at low temperatures (e.g., -78 °C) minimizes these side reactions.

Additives can significantly enhance the reactivity of alkyllithium reagents. uniurb.it Tetramethylethylenediamine (TMEDA) is a common additive that can chelate the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its basicity and reactivity. uniurb.it The addition of TMEDA can lead to quantitative lithiation even in cases where the reaction is sluggish with the alkyllithium reagent alone. uniurb.it

Structural Elucidation and Spectroscopic Characterization of Lithium 2,5 Dimethylcyclopenta 1,3 Diene

Solid-State Structural Analysis through X-ray Crystallography

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net For organolithium compounds, this technique reveals critical details about aggregation, coordination environments, and the influence of solvent molecules.

In the absence of coordinating solvents (Lewis bases), lithium cyclopentadienide (B1229720) and its simple alkyl-substituted derivatives typically form polymeric structures. acs.org The parent compound, LiCp, is known to adopt a "polydecker" sandwich structure, which consists of an infinite chain of alternating lithium cations and cyclopentadienide anions. wikipedia.org In this architecture, each lithium ion is sandwiched between two parallel cyclopentadienide rings, and each ring is likewise sandwiched between two lithium ions, with a η⁵-coordination mode (pentahapto, where all five carbon atoms of the ring are bonded to the lithium).

The polymeric structure of lithium cyclopentadienides is readily disrupted by the introduction of coordinating solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or amines like N,N,N',N'-tetramethylethylenediamine (TMEDA). These Lewis basic solvents coordinate to the lithium cations, satisfying their coordination sphere and breaking down the extended polymeric architecture into smaller aggregates, often monomers or dimers. wikipedia.org

In the presence of a solvent like THF, lithium 2,5-dimethylcyclopentadienide is expected to form a monomeric adduct, likely with two or three THF molecules coordinated to the lithium atom. In such a complex, the lithium ion would be η⁵-coordinated to one face of the dimethylcyclopentadienide ring, with the THF molecules occupying the remaining coordination sites. The resulting geometry around the lithium center is typically a distorted tetrahedron or a related arrangement. bham.ac.uk X-ray diffraction studies on analogous compounds, such as the superbulky lithium salt (CpAr#₅)Li(THF)₂, have provided precise measurements for these types of structures, showing typical Li–O bond distances for coordinated THF and Li–Cp(centroid) distances that reflect the steric and electronic environment. The degree of solvation and the specific coordination number can be influenced by factors such as the steric bulk of the cyclopentadienyl (B1206354) ligand and the nature of the solvent used.

Solution-State Structural Characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for investigating the structure and behavior of molecules in solution. For organolithium compounds, multi-nuclear NMR techniques provide insights that are complementary to solid-state analysis, particularly regarding aggregation equilibria and dynamic processes. northwestern.edu

The characterization of lithium 2,5-dimethylcyclopenta-1,3-diene in solution relies on a combination of NMR experiments targeting different nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the protons on the cyclopentadienide ring. Due to the symmetry of the 2,5-dimethyl derivative, the two methyl groups are chemically equivalent and should produce a single resonance. The three protons on the ring would give rise to a more complex pattern, the appearance of which would depend on the solvent and temperature.

¹³C NMR: The carbon NMR spectrum would similarly show characteristic signals for the methyl carbons and the carbons of the aromatic ring. There would be distinct resonances for the methyl-substituted carbons (C2, C5), the adjacent carbons (C1, C3), and the unique carbon at the C4 position.

⁶Li and ⁷Li NMR: Both lithium isotopes are NMR-active and provide direct information about the electronic environment of the lithium cation. ⁷Li is the more abundant and sensitive nucleus, but its signals can be broadened due to its quadrupole moment. northwestern.edu ⁶Li, despite its lower sensitivity, has a smaller quadrupole moment and often yields sharper signals, which can be advantageous for resolving scalar couplings. nih.gov The chemical shift of the lithium nucleus is particularly sensitive to its coordination environment and the nature of the ion-pairing (contact ion pair vs. solvent-separated ion pair). rsc.org

The table below presents known NMR data for the parent lithium cyclopentadienide and a benzyl-substituted analogue for comparison.

The chemical shifts observed in the NMR spectra provide significant structural information. For lithium cyclopentadienides, the ⁷Li resonance typically appears at a notably high-field (negative ppm value), often between -7 and -13 ppm for monomeric contact ion pairs in ethereal solvents. rsc.orgrsc.org This significant upfield shift is attributed to the powerful ring current effect of the aromatic cyclopentadienide anion, which creates a strong shielding environment for the lithium nucleus positioned above the ring.

In the ¹H and ¹³C spectra of lithium 2,5-dimethylcyclopenta-1,3-diene, the methyl groups would act as electron-donating groups, which would be expected to cause a slight upfield shift (shielding) of the ring proton and carbon signals compared to those of the unsubstituted LiCp (¹³C: 103.4 ppm). rsc.org Scalar coupling constants (J-coupling) between the non-equivalent protons on the cyclopentadienide ring would provide information about the connectivity and geometry of the ring system.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes that occur on the NMR timescale. Organometallic compounds, including lithium derivatives, are often fluxional, meaning that their atoms can rapidly interchange between different positions. nih.gov

For lithium 2,5-dimethylcyclopenta-1,3-diene in solution, several dynamic equilibria could potentially be observed. These include:

Inter-aggregate Exchange: If multiple aggregation states (e.g., monomers and dimers) coexist in solution, VT NMR can be used to study the rate at which they interconvert.

Solvent Exchange: The coordinated solvent molecules (e.g., THF) can exchange with free solvent molecules in the solution. At low temperatures, the signals for coordinated and free solvent may be distinct, coalescing into a single averaged signal as the temperature is raised and the exchange rate increases.

Intramolecular Rearrangements: While the η⁵-coordination of lithium to the cyclopentadienide ring is generally stable, some fluxionality involving the movement of the lithium cation across the face of the ring could be possible, though this is less common for simple monomeric species. More complex dynamic behavior is often observed in systems with multiple lithium centers or competing coordination sites. nih.gov Two-dimensional exchange spectroscopy (EXSY) can be particularly useful for unambiguously identifying exchanging species, including lithium ion exchange between different chemical environments. aps.org

Analysis of Monomer-Dimer Equilibria and Higher Aggregate Formation in Solution

The behavior of organolithium compounds in solution is often characterized by complex equilibria between various aggregated species. For lithium 2,5-dimethylcyclopenta-1,3-diene, it is anticipated that a dynamic equilibrium exists between monomeric, dimeric, and potentially higher-order aggregates. The position of this equilibrium is highly dependent on factors such as the solvent, concentration, and temperature.

In solution, lithium cyclopentadienyl compounds, the parent class of the titled compound, are known to exist as solvated monomers, dimers, or even higher aggregates. The introduction of methyl groups on the cyclopentadienyl ring can influence the degree of aggregation due to steric and electronic effects. It is plausible that in highly coordinating solvents like tetrahydrofuran (THF), lithium 2,5-dimethylcyclopenta-1,3-diene would exist predominantly as a monomeric species, where the lithium cation is solvated by solvent molecules.

As the concentration of the solution increases or in less coordinating solvents, the formation of dimeric species is expected to become more favorable. In these dimers, two lithium cations would be "sandwiched" between two parallel 2,5-dimethylcyclopentadienyl rings. Further aggregation into tetramers or higher-order structures, while less common for cyclopentadienyl lithium compounds compared to alkyllithiums, cannot be entirely ruled out, particularly at high concentrations or in non-polar solvents.

The study of these equilibria is typically carried out using techniques such as variable-temperature nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ⁷Li NMR) and cryoscopy. By analyzing the changes in chemical shifts, coupling constants, and colligative properties as a function of concentration and temperature, researchers can deduce the nature and relative proportions of the different aggregated species present in solution.

Table 1: Hypothetical Monomer-Dimer Equilibrium Data for Lithium 2,5-Dimethylcyclopenta-1,3-diene in Tetrahydrofuran (THF) at 298 K

| Concentration (mol/L) | Predominant Species | ⁷Li NMR Chemical Shift (ppm) |

| 0.01 | Monomer | -8.5 |

| 0.1 | Monomer/Dimer Equilibrium | -9.2 |

| 0.5 | Dimer | -10.1 |

Vibrational Spectroscopy for Probing Molecular Structure and Bonding

The IR and Raman spectra of lithium 2,5-dimethylcyclopenta-1,3-diene are expected to be dominated by vibrations associated with the 2,5-dimethylcyclopentadienyl anion. Key vibrational modes would include:

C-H stretching vibrations of the methyl groups and the cyclopentadienyl ring, typically observed in the region of 2850-3100 cm⁻¹.

C=C stretching vibrations of the cyclopentadienyl ring, which are expected to appear in the 1400-1600 cm⁻¹ region. The positions of these bands can provide information about the delocalization of the π-electrons within the ring.

C-C stretching vibrations within the cyclopentadienyl ring and involving the methyl groups, typically found in the 900-1200 cm⁻¹ range.

In-plane and out-of-plane C-H bending vibrations of the ring and methyl groups, which occur at lower frequencies.

A crucial aspect of the vibrational spectra would be the modes involving the lithium cation. The Li⁺-cyclopentadienyl interaction is primarily ionic, but some degree of covalent character can be inferred from the vibrational spectra. The low-frequency region of the Raman spectrum is particularly useful for observing the Li⁺-ring stretching and tilting modes, which are direct probes of the metal-ligand bonding.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. harvard.edu

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of Lithium 2,5-Dimethylcyclopenta-1,3-diene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (aromatic) | 3050 - 3100 | IR, Raman |

| C-H Stretch (methyl) | 2850 - 2980 | IR, Raman |

| C=C Stretch (ring) | 1450 - 1550 | IR, Raman |

| C-C Stretch (ring) | 1000 - 1200 | IR, Raman |

| Li⁺-Ring Stretch | 200 - 400 | Raman |

Note: This table presents expected frequency ranges based on the analysis of similar cyclopentadienyl compounds. Detailed experimental and computational vibrational data for lithium 2,5-dimethylcyclopenta-1,3-diene is not available in the searched literature.

Computational and Theoretical Investigations of 2,5 Dimethylcyclopentadienyl Lithium Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the 2,5-dimethylcyclopentadienyl lithium system. These methods allow for a detailed examination of the molecule's properties, which arise from its electronic makeup.

Density Functional Theory (DFT) Studies on the 2,5-Dimethylcyclopentadienyl Anion

The choice of functional and basis set is critical in DFT calculations. For organometallic compounds, hybrid functionals such as B3LYP or meta-GGA functionals like TPSS are often employed in conjunction with basis sets like 6-311++G(d,p) or cc-pVTZ to provide reliable results. researchgate.netmdpi.com Key outputs from these studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter, indicating the molecule's electronic stability and its propensity to engage in chemical reactions. nih.gov For the cyclopentadienyl (B1206354) anion, the π-system's delocalized electrons are of particular interest, and DFT calculations can map the distribution of these electrons across the five-membered ring.

| Parameter | Typical DFT Functional | Typical Basis Set | Information Obtained |

|---|---|---|---|

| Electronic Energy | B3LYP, M06-2X | 6-311+G(d,p) | Ground state stability, reaction energies |

| HOMO/LUMO Energies | TPSS, PBE1PBE | cc-pVTZ | Electronic stability, reactivity indices, UV-vis spectra prediction nih.gov |

| Electron Density | B3LYP | 6-31G(d) | Charge distribution, bonding character, molecular electrostatic potential nih.gov |

Ab Initio and Semi-Empirical Methods for Molecular Geometries and Charge Distribution

Ab initio and semi-empirical methods are also applied to study systems like 2,5-dimethylcyclopentadienyl lithium, providing valuable data on molecular geometries and charge distribution. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy for smaller systems. These calculations can precisely determine bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. rsc.org

For instance, ab initio calculations can model the interaction between the lithium cation and the cyclopentadienyl ring, revealing that the bonding is largely ionic. researchgate.net These studies often show that coordination of the lithium ion to N-containing ligands can lead to longer and weaker metal-ring bonds. researchgate.net

Semi-empirical methods, while less accurate, are computationally less demanding and can be applied to larger systems. They use parameters derived from experimental data to simplify calculations. These methods are useful for initial geometry optimizations and for studying trends in charge distribution within a series of related molecules. Natural Bond Orbital (NBO) analysis, often performed following DFT or ab initio calculations, provides a detailed picture of charge distribution, electron delocalization, and conjugative interactions within the molecule. unic.ac.cy

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are indispensable for predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations.

GIAO Calculations for NMR Shielding Tensors

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.gov It is frequently employed in conjunction with DFT, particularly the B3LYP functional. researchgate.netnih.gov For cyclopentadienyl lithium compounds, GIAO calculations have shown excellent agreement with experimental solid-state NMR data. researchgate.netnih.gov

These calculations provide the nuclear magnetic shielding tensor for each nucleus. The isotropic shielding value, which corresponds to the experimentally observed chemical shift, is then calculated by averaging the diagonal components of this tensor. Theoretical chemical shifts (δcal) are typically obtained by comparing the calculated isotropic shielding constant (σcal) of the nucleus of interest with that of a reference compound like tetramethylsilane (B1202638) (TMS), using the formula: δcal = σTMS - σcal. nih.govconicet.gov.ar

For lithium cyclopentadienide (B1229720), B3LYP-GIAO calculations have successfully reproduced the high-field chemical shift of the 6Li nucleus, which is attributed to significant ring current effects from the aromatic cyclopentadienyl anion. researchgate.netnih.gov This demonstrates the power of computational methods in explaining unusual spectroscopic features.

| Nucleus | Computational Method | Calculated Parameter | Experimental Correlation |

|---|---|---|---|

| 13C | B3LYP-GIAO/TZVP | Chemical Shift Tensors (δ11, δ22, δ33) | Excellent agreement with CP/MAS NMR spectra nih.gov |

| 6Li | B3LYP-GIAO/TZVP | Chemical Shift Tensors (δ11, δ22, δ33) | Reproduces high-field shift due to ring currents nih.gov |

| 1H | DFT/GIAO | Isotropic Chemical Shifts | Good linear correlation with experimental values nih.gov |

Mechanistic Studies: Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient species like transition states. For organolithium compounds, theoretical studies can elucidate the role of solvation, aggregation, and the nature of the cation-anion interaction in determining the course of a reaction.

By mapping the potential energy surface, computational methods can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides critical information about the reaction's kinetic barriers. Calculations of activation energies can help predict reaction rates and explain experimentally observed selectivity. For instance, theoretical models could be used to explore why electrophilic attack on a substituted cyclopentadienyl lithium compound might favor one position over another by comparing the energies of the different possible transition states.

Analysis of Aromaticity and Electron Delocalization within the Cyclopentadienyl Anion

The cyclopentadienyl anion is a classic example of an aromatic system, adhering to Hückel's rule with 6 π-electrons delocalized within a cyclic, planar, and fully conjugated ring. masterorganicchemistry.com Computational methods provide quantitative measures to assess this aromaticity.

One of the most common methods is the calculation of Nucleus-Independent Chemical Shift (NICS). masterorganicchemistry.com NICS values are typically calculated at the geometric center of the ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net For the cyclopentadienyl anion, NICS calculations yield significantly negative values, confirming its aromatic character.

Analysis of the π-molecular orbitals from DFT or ab initio calculations visually demonstrates the electron delocalization. The three bonding π-orbitals are occupied by the six π-electrons, leading to a symmetric distribution of electron density around the ring. This delocalization is responsible for the energetic stabilization and the characteristic reactivity of the anion. nih.gov The presence of methyl groups, as in the 2,5-dimethylcyclopentadienyl anion, can be studied computationally to determine their electronic effect (e.g., inductive or hyperconjugative) on the aromaticity and electron density distribution of the ring.

Reactivity and Reaction Mechanisms of Lithium 2,5 Dimethylcyclopenta 1,3 Diene

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

Lithium 2,5-dimethylcyclopenta-1,3-diene, as an organolithium compound, is a potent nucleophile due to the high polarity of the carbon-lithium bond. This characteristic allows it to participate in a variety of carbon-carbon bond-forming reactions by adding to electrophilic carbon centers.

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond, creating a new organolithium species which can then be reacted with an electrophile. illinois.edu This process is a powerful tool in organic synthesis for constructing complex carbon skeletons. The reaction mechanism is generally preceded by the formation of an intermediate where the lithium atom coordinates to the π-bond of the olefin or acetylene. illinois.edunih.gov This coordination is crucial for the chemo-, regio-, and stereoselectivity of the subsequent addition step. illinois.edu

While carbolithiation is a well-established reaction for many organolithium reagents, specific studies detailing the carbolithiation of olefinic and acetylenic substrates using lithium 2,5-dimethylcyclopenta-1,3-diene are not extensively documented in current literature. However, the general reactivity pattern of organolithiums suggests that it would add to activated alkenes and alkynes. The success of such intermolecular reactions often depends on preventing the polymerization of the newly formed organolithium intermediate. nih.gov Intramolecular carbolithiations, where the alkene is part of the same molecule as the organolithium, often proceed with high stereochemical control due to a rigid transition state stabilized by lithium's coordination to the remote π-bond. nih.gov

Organolithium reagents readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comacademie-sciences.fr The first step of the mechanism is the nucleophilic attack of the carbanion on the carbonyl carbon, forming a lithium alkoxide intermediate. masterorganicchemistry.com This intermediate is then protonated in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.com

The reactivity of cyclopentadienyl (B1206354) lithium compounds in this manner has been documented. For instance, the closely related lithium pentamethylcyclopentadienide (Cp*Li) undergoes nucleophilic addition to various carbonyl compounds. researchgate.net It reacts with acid chlorides to produce the corresponding pentamethylcyclopentadienyl ketones in high yields and adds to aliphatic aldehydes, although this addition can be reversible. researchgate.net This suggests that lithium 2,5-dimethylcyclopenta-1,3-diene would exhibit similar reactivity towards a range of carbonyl and other electrophilic species.

| Electrophile Type | Specific Example | Intermediate | Final Product after Workup |

|---|---|---|---|

| Aldehyde | Acetaldehyde | Lithium alkoxide | Secondary alcohol |

| Ketone | Acetone | Lithium alkoxide | Tertiary alcohol |

| Acid Chloride | Acetyl chloride | Tetrahedral intermediate | Ketone |

| Ester | Ethyl acetate | Tetrahedral intermediate | Tertiary alcohol (after second addition) |

Role as a Potent Base in Deprotonation Reactions

Beyond its nucleophilicity, lithium 2,5-dimethylcyclopenta-1,3-diene is a strong base capable of deprotonating substrates with acidic protons. This basicity is fundamental to its application in synthetic strategies that require the generation of other carbanions or organolithium species.

Directed ortho-metalation (DoM) is a powerful regioselective synthetic strategy for the functionalization of aromatic rings. wikipedia.org The method relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate. wikipedia.orguwindsor.ca This group, typically containing a heteroatom like oxygen or nitrogen, acts as a Lewis base and coordinates to the lithium ion of a strong organolithium base. wikipedia.orguwindsor.ca This pre-complexation brings the base into proximity with a specific ortho-proton, facilitating its abstraction over other, potentially more acidic, protons in the molecule. wikipedia.orguwindsor.ca The resulting aryllithium species is stabilized by the continued coordination with the DMG and can then react with various electrophiles, leading to substitution exclusively at the ortho position. wikipedia.org

Strong, non-nucleophilic bases are required for efficient deprotonation without competing nucleophilic attack on the DMG. uwindsor.ca While specific examples using lithium 2,5-dimethylcyclopenta-1,3-diene as the base in DoM are not prevalent, its character as a potent lithium base makes it a suitable candidate for such transformations. The effectiveness of a DMG varies, with groups like amides, carbamates, and methoxy (B1213986) groups being common and effective directors. wikipedia.orguwindsor.ca

| DMG Class | Example Group | Typical Substrate |

|---|---|---|

| Strong | -CON(i-Pr)₂ (Dialkylcarboxamide) | N,N-Diisopropylbenzamide |

| Strong | -OCON(Et)₂ (Carbamate) | Phenyl diethylcarbamate |

| Moderate | -OMe (Methoxy) | Anisole |

| Moderate | -CH₂NMe₂ (Dimethylaminomethyl) | N,N-Dimethylbenzylamine |

| Weak | -F (Fluoro) | Fluorobenzene |

Transmetalation Reactions for the Generation of Diverse Organometallic Species

Transmetalation is a fundamental reaction in organometallic chemistry where an organic ligand is transferred from one metal to another. uni-goettingen.deresearchgate.net Lithium 2,5-dimethylcyclopenta-1,3-diene is a key precursor for the synthesis of a wide array of other organometallic complexes, particularly those of the transition metals, via this pathway.

The synthesis of metallocenes, such as titanocenes and zirconocenes, commonly employs the reaction of a metal halide with a cyclopentadienyl-alkali metal salt. wikipedia.orgwordpress.com In this transmetalation reaction, the cyclopentadienyl ligand is transferred from lithium to the Group 4 transition metal, with the concurrent formation of a lithium halide salt as a byproduct. wordpress.com

For example, the archetypal synthesis of titanocene (B72419) dichloride involves reacting titanium tetrachloride with two equivalents of sodium cyclopentadienide (B1229720). wikipedia.orgwordpress.com Similarly, lithium 2,5-dimethylcyclopenta-1,3-diene serves as the ligand transfer agent for creating substituted metallocenes. The reaction with zirconium or titanium halides (e.g., ZrCl₄, TiCl₄) yields the corresponding bis(2,5-dimethylcyclopentadienyl)metal dichlorides. These complexes are important as catalysts and precursors in materials science and organic synthesis. Research has specifically documented the synthesis of 2,5-dimethylcyclopentadienyl ansa-zirconocene complexes, highlighting the utility of this lithium reagent in creating sophisticated catalyst structures. researchgate.net

| Lithium Reagent | Group 4 Metal Halide | Resulting Metallocene Product |

|---|---|---|

| 2 eq. lithium;2,5-dimethylcyclopenta-1,3-diene | Titanium(IV) chloride (TiCl₄) | Bis(2,5-dimethylcyclopentadienyl)titanium(IV) dichloride |

| 2 eq. This compound | Zirconium(IV) chloride (ZrCl₄) | Bis(2,5-dimethylcyclopentadienyl)zirconium(IV) dichloride |

Synthesis of Metallocenes with Various Transition Metals (e.g., Iron, Cobalt, Nickel, Chromium)

The primary route for the synthesis of metallocenes incorporating the 2,5-dimethylcyclopentadienyl ligand involves a salt metathesis reaction. This method utilizes lithium 2,5-dimethylcyclopenta-1,3-diene as the cyclopentadienyl source, which reacts with anhydrous transition metal halides. The general reaction involves two equivalents of the lithium salt reacting with one equivalent of a metal(II) halide (MX₂) in an appropriate solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction precipitates lithium halide (LiX), which drives the reaction forward, yielding the corresponding bis(2,5-dimethylcyclopentadienyl)metal complex, often referred to as a substituted metallocene.

The synthesis can be represented by the general equation:

2 Li(C₅H₃(CH₃)₂) + MX₂ → M(C₅H₃(CH₃)₂)₂ + 2 LiX (where M = Fe, Co, Ni, Cr; X = Cl, Br)

The resulting metallocenes, such as bis(2,5-dimethylcyclopentadienyl)iron(II), are analogues of well-known sandwich compounds like ferrocene (B1249389) and decamethylferrocene. youtube.com The introduction of the two methyl groups onto the cyclopentadienyl rings modifies the electronic and steric environment around the central metal atom, which in turn influences the stability, solubility, and reactivity of the resulting complex compared to its unsubstituted counterpart. nih.gov For instance, chromocene (B72048) (Cp₂Cr) and its derivatives are noted for their interesting magnetic properties and reactivity, which can be tuned by modifying the cyclopentadienyl ligands. ingentaconnect.comingentaconnect.com Similarly, nickelocene (B73246) (Cp₂Ni) serves as a precursor for various nickel(II) and nickel(III) complexes through reactions that displace one of the cyclopentadienyl rings. researchgate.nettaylorandfrancis.comwikipedia.org

| Transition Metal (M) | Metal Halide Reactant | Lithium Reagent | Expected Metallocene Product |

|---|---|---|---|

| Iron (Fe) | Iron(II) Chloride (FeCl₂) | Lithium 2,5-dimethylcyclopenta-1,3-diene | Bis(2,5-dimethylcyclopentadienyl)iron(II) |

| Cobalt (Co) | Cobalt(II) Chloride (CoCl₂) | Lithium 2,5-dimethylcyclopenta-1,3-diene | Bis(2,5-dimethylcyclopentadienyl)cobalt(II) |

| Nickel (Ni) | Nickel(II) Chloride (NiCl₂) | Lithium 2,5-dimethylcyclopenta-1,3-diene | Bis(2,5-dimethylcyclopentadienyl)nickel(II) |

| Chromium (Cr) | Chromium(II) Chloride (CrCl₂) | Lithium 2,5-dimethylcyclopenta-1,3-diene | Bis(2,5-dimethylcyclopentadienyl)chromium(II) |

Preparation of Main Group Element Cyclopentadienyl Complexes

The utility of lithium 2,5-dimethylcyclopenta-1,3-diene extends beyond transition metals to the synthesis of cyclopentadienyl complexes with main group elements. The synthetic strategy is analogous to that used for metallocenes, relying on salt metathesis reactions between the lithium salt and a suitable main group element halide. tcd.iesmu.ca This method is one of the most common approaches for forming main group element-carbon bonds. msu.edu

The reaction stoichiometry depends on the desired final product and the oxidation state of the main group element. For instance, reacting lithium 2,5-dimethylcyclopenta-1,3-diene with a group 13 trihalide, such as aluminum trichloride (B1173362) (AlCl₃), can yield mono-, di-, or trisubstituted products depending on the molar ratio of the reactants. researchgate.netuni-due.de

A general reaction scheme is as follows:

n Li(C₅H₃(CH₃)₂) + EXₘ → E(C₅H₃(CH₃)₂)ₙXₘ₋ₙ + n LiX (where E = main group element, X = halide, n < m)

These reactions have been used to prepare a wide variety of organometallic compounds of elements from groups 1, 2, 13, 14, 15, and 16. The resulting complexes often serve as valuable starting materials for further chemical transformations. msu.edunih.gov

Ligand Exchange and Substitution Processes

Ligand exchange and substitution are fundamental reactions in organometallic chemistry, dictating the synthesis of new complexes and the mechanisms of catalytic cycles. nih.govlibretexts.org Complexes containing the 2,5-dimethylcyclopentadienyl (Cp'') ligand can undergo substitution reactions where the Cp'' ligand itself is replaced, or where other ligands on the metal center are substituted.

The mechanism of these substitution reactions is largely governed by the electronic configuration and coordination number of the metal center. libretexts.org

Dissociative Mechanism (D): This pathway is common for coordinatively saturated complexes (e.g., 18-electron complexes). It involves an initial, rate-determining step where a ligand dissociates from the metal center, creating a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand.

Associative Mechanism (A): This pathway is typical for coordinatively unsaturated complexes (e.g., 16-electron square planar complexes). The incoming ligand first attacks the metal center, forming an intermediate with a higher coordination number. Subsequently, the leaving group departs from this intermediate.

Interchange Mechanism (I): This mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can be further classified as associative-interchange (Iₐ) or dissociative-interchange (Iₔ) depending on the degree of bond formation with the incoming ligand in the transition state.

In the context of a bis(2,5-dimethylcyclopentadienyl)metal complex, substitution might involve the displacement of one of the Cp'' rings. For example, nickelocene is known to react with phosphines, leading to the displacement of one Cp ring and the formation of complexes like [Ni₂(PPh₂)₂(C₅H₅)₂]. wikipedia.org A similar reactivity pattern would be expected for its 2,5-dimethyl substituted analogue. The rate of these reactions is influenced by the steric bulk and electronic properties of both the Cp'' ligand and the incoming nucleophile.

Impact of Steric and Electronic Factors on Reactivity Profiles

The reactivity of organometallic complexes is profoundly influenced by the steric and electronic properties of their ligands. The 2,5-dimethylcyclopentadienyl ligand, when compared to the unsubstituted cyclopentadienyl (Cp) and the permethylated pentamethylcyclopentadienyl (Cp*) ligands, possesses a unique combination of these factors.

Electronic Effects: The two methyl groups on the Cp'' ring are electron-donating through an inductive effect. This increases the electron density on the cyclopentadienyl ring and, consequently, on the metal center to which it is coordinated. nih.gov A more electron-rich metal center forms stronger π-backbonds with other ligands (like CO) and is more easily oxidized (i.e., has a lower oxidation potential) compared to complexes with unsubstituted Cp ligands. mdpi.com This enhanced electron-donating ability makes the Cp'' ligand a better stabilizer for metals in higher oxidation states compared to Cp.

It can protect the metal center from attack by bulky nucleophiles.

It can affect the coordination number and geometry of the complex.

It can influence the rate of ligand substitution reactions; increased steric bulk often favors dissociative pathways by promoting the departure of a ligand to relieve steric strain. nsf.gov

| Ligand | Common Abbreviation | Number of Methyl Groups | Relative Electron-Donating Ability | Relative Steric Hindrance (Cone Angle) |

|---|---|---|---|---|

| Cyclopentadienyl | Cp | 0 | Base | Low |

| 2,5-Dimethylcyclopentadienyl | Cp'' | 2 | Intermediate | Intermediate |

| Pentamethylcyclopentadienyl | Cp* | 5 | High | High |

Applications of Lithium 2,5 Dimethylcyclopenta 1,3 Diene in Synthetic Chemistry and Catalysis

Precursor in Ansa-Metallocene Synthesis and Ligand Design

Lithium 2,5-dimethylcyclopenta-1,3-diene is a key building block in the synthesis of ansa-metallocenes, a class of organometallic compounds where two cyclopentadienyl (B1206354) ligands are linked by a bridging group. This structural feature imparts rigidity to the complex and influences the geometry around the metal center, which is critical for controlling the stereochemistry of catalytic reactions.

Development of Bridged Cyclopentadienyl Ligands for Constrained Geometries

The synthesis of ansa-metallocenes often involves the reaction of a lithiated cyclopentadienyl derivative, such as lithium 2,5-dimethylcyclopenta-1,3-diene, with a suitable bridging precursor followed by metallation. For instance, C1-bridged and Me₂Si-bridged 2,5-dimethylcyclopentadienyl ansa-zirconocene complexes have been prepared. thieme-connect.de These complexes, with their constrained geometry, are designed to control the access of substrates to the catalytic metal center, thereby influencing the stereoselectivity of the polymerization process. The synthesis of such complexes highlights the versatility of lithium 2,5-dimethylcyclopenta-1,3-diene as a starting material for creating structurally diverse and catalytically active metallocenes.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from 2,5-dimethylcyclopenta-1,3-diene have demonstrated significant utility in a range of catalytic applications, most notably in olefin polymerization. The substitution pattern on the cyclopentadienyl ring plays a pivotal role in determining the catalytic performance.

Olefin Polymerization and Oligomerization Catalysis

Ansa-zirconocene complexes bearing 2,5-dimethylcyclopentadienyl ligands have been extensively studied as catalysts for olefin polymerization. For example, C1-bridged and Me₂Si-bridged ansa-zirconocenes with 2,5-dimethylcyclopentadienyl moieties are highly active for the copolymerization of ethylene (B1197577) and norbornene. thieme-connect.de The catalytic activity and the degree of norbornene incorporation are influenced by the nature of the bridge.

| Complex | Activity (kg polymer/mol Zr·h) | Norbornene Incorporation (mol %) | Molecular Weight (Mw) |

|---|---|---|---|

| [Me(H)C(C₅H₄)(2,5-Me₂C₅H₂)]ZrCl₂ | High | High | - |

| [(CH₃CH₂CH₂)(H)C(C₅H₄)(2,5-Me₂C₅H₂)]ZrCl₂ | Highest | Highest | Relatively Low |

| [(Me)(H)C(2,5-Me₂C₅H₂)₂]ZrCl₂ | High | High | - |

| [Me₂Si(2,5-Me₂C₅H₂)₂]ZrCl₂ | Relatively Low | - | - |

The data indicates that the structure of the ansa-bridge significantly impacts the catalytic performance in terms of activity and comonomer incorporation. thieme-connect.de

Asymmetric Transformations and Stereoselective Reactions

Chiral ansa-metallocenes derived from substituted cyclopentadienyl ligands are instrumental in asymmetric catalysis. The C₂-symmetry of certain bis(2,5-dimethylcyclopentadienyl) ansa-metallocenes can lead to the formation of stereoregular polymers. For instance, chiral zirconocene (B1252598) catalysts are known to produce isotactic polypropylene. nih.gov The stereoselectivity arises from the constrained geometry of the catalyst, which directs the incoming monomer to coordinate in a specific orientation. The design of such catalysts allows for precise control over the microstructure of the resulting polymer. thieme-connect.deuni-konstanz.de

Other Catalytic Processes (e.g., Hydrogenation, Dehydrocoupling, Atom Transfer Radical Polymerization)

While the primary application of metal complexes derived from 2,5-dimethylcyclopenta-1,3-diene is in polymerization, related cyclopentadienyl complexes have shown activity in other catalytic transformations.

Hydrogenation: Molybdenum complexes with cyclopentadienyl-type ligands have been reported as catalysts for the hydrogenation of various aromatic and aliphatic alkenes under mild conditions. researchgate.netresearchgate.netnih.gov Although specific examples with the 2,5-dimethylcyclopentadienyl ligand are not extensively detailed in the provided search results, the general principle suggests potential applicability.

Dehydrocoupling: Zirconium complexes are known to catalyze the dehydrocoupling of silanes. nih.gov This reaction forms Si-Si bonds with the liberation of hydrogen and is a valuable method for the synthesis of polysilanes. The mechanism is believed to proceed via a sigma-bond metathesis pathway for early transition metals like zirconium. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that often utilizes transition metal complexes as catalysts. nih.govcmu.edu While copper and iron complexes are most common, other transition metal complexes can also be employed. The ligand environment around the metal is crucial for controlling the polymerization. Although direct application of 2,5-dimethylcyclopentadienyl complexes in ATRP is not prominently featured in the search results, the versatility of cyclopentadienyl ligands in stabilizing various transition metal catalysts suggests potential for their development in this area.

Synthesis of Substituted Fulvenes and Related Organic Intermediates

Lithium 2,5-dimethylcyclopenta-1,3-diene is a valuable reagent for the synthesis of substituted fulvenes. Fulvenes are a class of organic compounds with a cross-conjugated system, making them useful intermediates in organic synthesis. The reaction of a lithium cyclopentadienide (B1229720) with a ketone or aldehyde is a common method for fulvene (B1219640) synthesis.

The general procedure involves the base-induced condensation of cyclopentadiene (B3395910) (in this case, 2,5-dimethylcyclopentadiene, which would be deprotonated to form the lithium salt) with an appropriately substituted ketone. mdpi.com This reaction provides a straightforward route to 6,6-disubstituted fulvenes. For example, the reaction of lithium cyclopentadienide with various ketones can yield a range of fulvene derivatives. mdpi.com

| Ketone | Resulting Fulvene Derivative | Yield (%) |

|---|---|---|

| Acetone | 6,6-Dimethylfulvene | 30-60 |

| Cyclohexanone | 6-Spirocyclohexylfulvene | 30-60 |

| Benzophenone | 6,6-Diphenylfulvene | 30-60 |

Note: The yields are typical for aldol-type condensation methods for fulvene synthesis. mdpi.com

This methodology allows for the introduction of a wide variety of substituents at the exocyclic carbon of the fulvene ring, making it a versatile tool for organic synthesis.

Design and Application in Chiral Catalysis

The strategic design of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds essential in pharmaceuticals, agrochemicals, and materials science. Within the diverse family of cyclopentadienyl (Cp) ligands, chirality has been successfully introduced through various structural motifs, leading to highly effective metal-based catalysts for a wide range of enantioselective transformations. These motifs typically involve the incorporation of fused chiral scaffolds, the introduction of axial chirality, or the use of planar chiral elements.

A thorough review of the scientific literature reveals that while substituted cyclopentadienyl ligands are ubiquitous in catalysis, the specific compound lithium;2,5-dimethylcyclopenta-1,3-diene is not a recognized precursor for the design of chiral catalysts used in asymmetric synthesis. The inherent symmetry of the 2,5-dimethylcyclopentadienyl anion, where the two methyl groups are symmetrically disposed, precludes it from being chiral itself.

The development of chiral cyclopentadienyl (Cpx) ligands has predominantly focused on several key design principles to create an effective chiral environment around the metal center. These successful strategies include:

Fused Ring Systems: Attaching a chiral backbone, often derived from natural products like mannitol (B672) or camphor, directly to the cyclopentadienyl ring. This approach creates a rigid and well-defined chiral pocket.

Axial Chirality: Utilizing biaryl scaffolds, such as those derived from BINOL (1,1'-bi-2-naphthol), to generate atropisomeric Cp ligands. The steric hindrance around the biaryl axis restricts rotation, resulting in a stable chiral conformation.

Planar Chirality: Incorporating the cyclopentadienyl ring into a larger structure, such as a ferrocene (B1249389) derivative, where the substitution pattern on the rings creates a chiral plane.

Attachment of Chiral Auxiliaries: Covalently linking a chiral molecule to the cyclopentadienyl ring.

Extensive searches of chemical databases and the scientific literature did not yield any instances where "this compound" has been utilized as a foundational scaffold for any of these strategies to create a chiral ligand for asymmetric catalysis. The research in this field has consistently favored more complex and sterically defined chiral architectures to achieve high levels of enantiocontrol.

Consequently, there are no detailed research findings, data on enantiomeric excess (ee), yields, or specific reaction conditions to report for chiral catalysts derived from this compound, as such catalysts have not been described in the peer-reviewed scientific literature. The focus of ligand design in asymmetric catalysis has evolved towards more sophisticated structures that provide a more pronounced and tunable chiral environment than what could be expected from a simple 2,5-dimethyl-substituted cyclopentadienyl ligand.

Advanced Topics and Future Research Directions in 2,5 Dimethylcyclopentadienyl Lithium Chemistry

Exploration of Novel Aggregation States and Supramolecular Assemblies

The solution and solid-state structure of lithium cyclopentadienides, including the 2,5-dimethyl derivative, is a subject of ongoing research. The aggregation state of these compounds significantly influences their reactivity. In solution, a dynamic equilibrium often exists between monomeric and dimeric species. For instance, studies on similar lithium cyclopentadienide (B1229720) systems in tetrahydrofuran (B95107) (THF) have revealed a monomer-dimer equilibrium, with the dimer featuring a "sandwich" structure where the lithium cation is positioned between two cyclopentadienyl (B1206354) rings. researchgate.netacs.org The nature of the solvent and the substituents on the cyclopentadienyl ring play a crucial role in shifting this equilibrium.

The formation of supramolecular assemblies is another area of interest. The photophysical and chiroptical properties of certain organic molecules have been shown to be dependent on their aggregation state, with different properties observed in solution versus gel or thin film states. rsc.org This principle suggests that controlling the aggregation of 2,5-dimethylcyclopentadienyl lithium could lead to novel materials with unique optical or electronic properties. Future research will likely focus on designing systems that can be controllably assembled into larger, ordered structures, potentially through the incorporation of specific functional groups onto the cyclopentadienyl ligand.

| Aggregation State | Key Features | Influencing Factors | Potential Applications |

| Monomer | Contact ion pair in solution. researchgate.net | Polar solvents, bulky substituents. | High reactivity in synthesis. |

| Dimer | "Sandwich" structure with a highly shielded lithium cation. researchgate.net | Less polar solvents, smaller substituents. | Stabilized reagent, potential for specific stereoselectivity. |

| Supramolecular Assemblies | Ordered structures with unique photophysical properties. rsc.org | Ligand design, solvent choice, temperature. | Molecular electronics, sensors. |

Investigation of Heterobimetallic and Multimetallic Systems Incorporating the 2,5-Dimethylcyclopentadienyl Ligand

The 2,5-dimethylcyclopentadienyl ligand is a versatile building block for constructing complex heterobimetallic and multimetallic systems. These complexes, containing two or more different metal centers, can exhibit cooperative effects, leading to enhanced catalytic activity or novel reactivity. researchgate.netnih.gov The design of such systems often involves using a carefully constructed organic ligand to template the assembly of multiple metal binding sites. nih.govnih.gov

A variety of heterobimetallic complexes have been synthesized where a cyclopentadienyl-type ligand bridges two different metal centers. acs.orgnih.gov The electronic communication between the metals in these systems can be beneficial for catalytic applications. researchgate.net For example, merging a metallocene fragment with another metal complex can tune the electronic properties and catalytic activity of the resulting species. researchgate.net Research in this area is focused on synthesizing new multimetallic clusters and evaluating their potential in small molecule activation (e.g., N₂, O₂, CO₂) and catalysis. nih.govnih.gov The 2,5-dimethylcyclopentadienyl ligand, with its specific steric and electronic properties, offers a tool to fine-tune the structure and reactivity of these multimetallic assemblies. researchgate.net

Development of Innovative and Sustainable Synthetic Methodologies for Substituted Cyclopentadienides

The synthesis of substituted cyclopentadienyl ligands and their corresponding lithium salts is a cornerstone of organometallic chemistry. Traditional methods are being re-evaluated in the context of green chemistry, which aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comnumberanalytics.com

Innovative synthetic routes are being developed to improve the synthesis of substituted cyclopentadienes. One patented method involves the cyclization of an α,β-unsaturated carboxylic acid cycloalkyl ester to a substituted cyclopentenone, which is then converted to the desired cyclopentadiene (B3395910). wipo.int Other approaches focus on the metalation step. For instance, the use of organopotassium compounds like benzyl (B1604629) potassium can offer advantages over traditional reagents due to their higher basicity, allowing for reactions in homogeneous systems with high conversion rates. mdpi.com The development of solvent-free or water-based reaction systems represents a significant step towards more sustainable chemical processes. mdpi.com Future efforts will likely concentrate on applying these green chemistry principles to the synthesis of 2,5-dimethylcyclopentadienyl lithium and other important cyclopentadienide reagents.

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Theoretical Approaches

A fundamental understanding of the relationship between the structure of 2,5-dimethylcyclopentadienyl lithium and its reactivity is crucial for its rational application in synthesis and catalysis. This is being achieved through a powerful combination of experimental techniques and theoretical calculations. semanticscholar.orgwiley.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental tool for probing the structure of organolithium compounds in solution. Combined NMR studies, including ⁷Li NMR, can provide detailed information about aggregation states and the position of the lithium ion. researchgate.netacs.org These experimental findings can be complemented by quantum chemical calculations, such as Individual Gauge for Localized Orbitals (IGLO) and Modified Neglect of Diatomic Overlap (MNDO) methods, which provide insights into the electronic structure and relative energies of different possible structures. researchgate.netacs.org This integrated approach allows for a detailed picture of the species present in solution and helps to explain observed reactivity patterns. Such structure-activity relationship studies are fundamental to designing more selective and efficient chemical transformations. nih.gov

Expanding the Catalytic Scope of Derived Metal Complexes to New Reaction Classes

Metal complexes derived from cyclopentadienyl ligands are workhorse catalysts in a vast array of chemical transformations, including olefin polymerization and hydrogenation. numberanalytics.comnitrkl.ac.in The 2,5-dimethylcyclopentadienyl ligand, by modifying the steric and electronic environment of the metal center, allows for the fine-tuning of catalytic activity and selectivity.

Current research is focused on expanding the application of these complexes to new reaction classes. Chiral cyclopentadienyl complexes, for example, are being successfully employed in a variety of enantioselective transformations, including C-H functionalization and cycloaddition reactions. researchgate.net Cobalt(III)-cyclopentadienyl complexes have shown promise as catalysts for [2+2+2] cyclotrimerization reactions. jku.at Furthermore, the development of water-soluble catalysts, potentially using modified cyclodextrins, opens the door to performing organometallic catalysis in aqueous media, a key goal of green chemistry. academie-sciences.fr The versatility of the 2,5-dimethylcyclopentadienyl ligand ensures that it will continue to play a significant role in the development of novel catalytic systems for both established and emerging reaction classes.

Q & A

Q. What are the key synthetic pathways for lithium 2,5-dimethylcyclopenta-1,3-diene, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves deprotonation of 2,5-dimethylcyclopenta-1,3-diene with lithium bases (e.g., LiN(SiMe₃)₂) in anhydrous solvents like THF or diethyl ether. Critical variables include:

- Temperature control : Reaction at −78°C minimizes side reactions (e.g., oligomerization).

- Solvent purity : Traces of moisture or oxygen degrade the product.

- Stoichiometry : Excess lithium base ensures complete deprotonation.

Characterization requires NMR spectroscopy (¹H/¹³C for ligand symmetry), X-ray crystallography (to confirm Li coordination geometry), and elemental analysis (to verify Li content). Contradictions between NMR and crystallographic data may arise due to dynamic behavior in solution vs. solid-state rigidity .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Methodological Answer: Design a stability study with:

- Variables : Temperature (e.g., −20°C vs. room temperature), solvent (THF vs. hexane), and exposure to air/moisture.

- Metrics : Track decomposition via periodic NMR and UV-vis spectroscopy (monitoring ligand π→π* transitions).

- Controls : Use argon-filled Schlenk flasks for inert conditions.

Stability issues often correlate with solvent polarity; non-polar solvents like hexane reduce Li⁺ solvation, enhancing stability .

Advanced Research Questions

Q. What computational methods are optimal for modeling the electronic structure of lithium 2,5-dimethylcyclopenta-1,3-diene, and how do steric effects from methyl groups alter reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs), focusing on the cyclopentadienyl ligand’s HOMO-LUMO gap. Methyl groups at 2,5-positions increase steric bulk, reducing σ-donation to Li⁺ but enhancing π-backbonding.

- Molecular Dynamics (MD) : Simulate solvation effects on Li coordination geometry.

Contradictions between experimental (e.g., IR stretching frequencies) and computational data may require recalibration of basis sets or solvent models .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing lithium 2,5-dimethylcyclopenta-1,3-diene derivatives?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray data. For example, unexpected ¹H NMR splitting may indicate dynamic exchange processes, resolvable via variable-temperature NMR.

- Isotopic labeling : Use deuterated solvents to distinguish solvent interactions from intrinsic signals.

- Computational validation : Compare experimental IR peaks (e.g., C=C stretches) with DFT-predicted vibrational modes.

Document discrepancies in supplementary materials and propose mechanistic hypotheses (e.g., solvent-induced ligand fluxionality) .

Q. What role does lithium 2,5-dimethylcyclopenta-1,3-diene play in catalytic systems, and how can its performance be benchmarked against other organolithium reagents?

Methodological Answer:

- Catalytic screening : Test in polymerization or cross-coupling reactions (e.g., styrene polymerization) with controls (e.g., unsubstituted LiCp).

- Kinetic studies : Use in situ FTIR or GC-MS to track reaction rates and byproduct formation.

- Benchmarking metrics : Compare turnover frequency (TOF), selectivity, and catalyst lifetime.

Advanced studies should address whether methyl groups improve thermal stability in catalytic cycles or hinder substrate access due to steric hindrance .

Data Analysis and Interpretation

Q. How should researchers statistically analyze inconsistencies in repeated syntheses of lithium 2,5-dimethylcyclopenta-1,3-diene?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent purity, cooling rate).

- Statistical tools : Apply ANOVA to identify significant factors affecting yield/purity.

- Error documentation : Report standard deviations across ≥3 independent trials.

Contradictions often arise from undetected oxygen/moisture ingress; use Karl Fischer titration to quantify trace water in solvents .

Methodological Resources

For synthesis protocols, consult organometallic handbooks (e.g., Advanced Inorganic Chemistry). For computational modeling, reference quantum chemistry databases like the NIST Computational Chemistry Comparison and Benchmark Database. Avoid non-peer-reviewed sources like commercial catalogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.